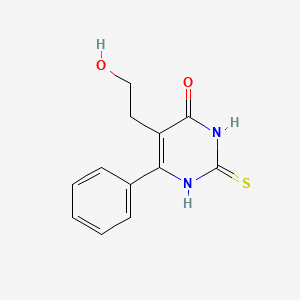
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
Description
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with various functional groups attached
Properties
CAS No. |
21585-17-1 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c15-7-6-9-10(8-4-2-1-3-5-8)13-12(17)14-11(9)16/h1-5,15H,6-7H2,(H2,13,14,16,17) |
InChI Key |
FSOAYJUHOJWEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thiourea and subsequent cyclization. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of the enzyme or receptor. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyethyl)-4-methylthiazole
- 5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride
- 2-hydroxyethyl methacrylate
Uniqueness
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific functional groups and the presence of a sulfur atom in the pyrimidine ring. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


